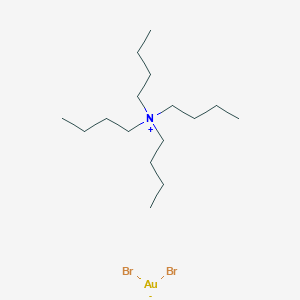
(3-Chlorobenzyl)hydrazine hydrochloride
Descripción general
Descripción
(3-Chlorobenzyl)hydrazine hydrochloride is a chemical compound with the empirical formula C7H10Cl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of (3-Chlorobenzyl)hydrazine hydrochloride is 193.07 . The SMILES string representation of the molecule isNNCC1=CC=CC(Cl)=C1.[H]Cl . The InChI key is CFIYHIGETXHGFM-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Hydrazide-hydrazone derivatives, including those involving (3-Chlorobenzyl)hydrazine hydrochloride, have been synthesized and evaluated for their antitumor activities. These compounds have shown inhibitory effects on different cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), indicating their potential as anti-cancer agents (Wardakhan & Samir, 2012).
Spectrophotometric Determination
A spectrophotometric method utilizing (3-Chlorobenzyl)hydrazine hydrochloride derivatives for the determination of hydrazine has been developed. This method involves forming a derivative with 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene, which has applications in monitoring hydrazine levels in various industrial settings (George, Nagaraja, & Balasubramanian, 2008).
Anti-Cariogenic Agents
Transition metal complexes of (3-Chlorobenzyl)hydrazine hydrochloride have been synthesized and tested for their anti-cariogenic potential. These complexes demonstrated excellent inhibitory activity against Gram-positive bacteria like Streptococcus mutans and Enterococcus faecalis, which are key contributors to tooth decay. This suggests a possible application in dental care products (Bakale et al., 2014).
Hydrodechlorination Catalysts
Research on the use of hydrazine as a reducing agent for the Pd-catalyzed hydrodechlorination of chlorobenzene in water has highlighted the potential of (3-Chlorobenzyl)hydrazine hydrochloride derivatives in environmental remediation processes. The study explores alternatives to molecular hydrogen for dechlorination reactions, with implications for water treatment and pollution control (Kopinke, Mackenzie, Koehler, & Georgi, 2004).
Corrosion Inhibition
Hydrazine derivatives, potentially including (3-Chlorobenzyl)hydrazine hydrochloride, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies are crucial for extending the lifespan of metal components in industrial systems, suggesting an application in corrosion prevention technologies (Khaled, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIYHIGETXHGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorobenzyl)hydrazine hydrochloride | |
CAS RN |
260057-49-6 | |
| Record name | [(3-chlorophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)



![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)


![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)